molecular formula C15H22ClNO6 B5100504 N-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid

N-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid

Cat. No.: B5100504
M. Wt: 347.79 g/mol
InChI Key: NJPALNRODYYHIQ-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid is a chemical compound with a complex structure It is characterized by the presence of a chloro-substituted phenoxy group, a methoxyethanamine chain, and an oxalic acid moiety

Properties

IUPAC Name

N-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO2.C2H2O4/c1-10-8-12(14)9-11(2)13(10)17-7-5-15-4-6-16-3;3-1(4)2(5)6/h8-9,15H,4-7H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPALNRODYYHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCNCCOC)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-2-methoxyethanamine typically involves a multi-step process. One common method includes the reaction of 4-chloro-2,6-dimethylphenol with 2-chloroethylamine in the presence of a base to form the intermediate N-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]amine. This intermediate is then reacted with methoxyethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-2-methoxyethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets. The chloro-substituted phenoxy group can bind to receptors or enzymes, modulating their activity. The methoxyethanamine chain may facilitate the compound’s transport across cell membranes, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]cyclopropanamine: This compound has a similar structure but with a cyclopropane ring instead of a methoxyethanamine chain.

    Pyrimidifen: Another compound with a similar phenoxy group but different substituents and applications.

Uniqueness

N-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-2-methoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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